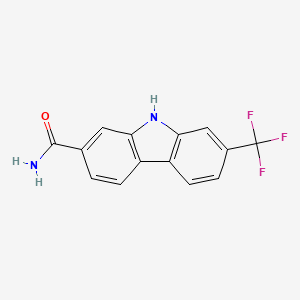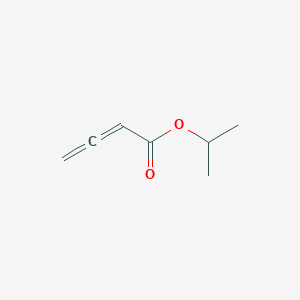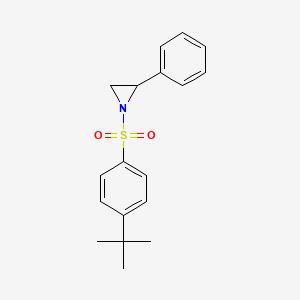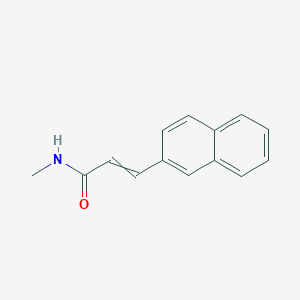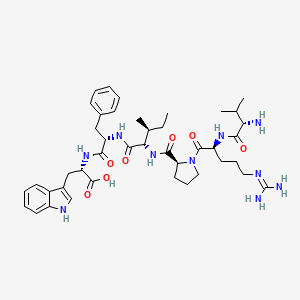![molecular formula C23H30O5 B14193045 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate CAS No. 917775-27-0](/img/structure/B14193045.png)
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a hydroxynonyl group linked through an ester bond to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-[(9-hydroxynonyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nonyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-methoxyphenyl 4-[(9-oxononyl)oxy]benzoate or 4-methoxyphenyl 4-[(9-carboxynonyl)oxy]benzoate.
Reduction: Formation of 4-methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and surfactants.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the nonyl chain can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group on the phenyl ring can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
- 4-Methoxyphenyl 4-[(3-buten-1-yloxy)benzoate]
- 4-Methoxyphenyl isothiocyanate
Uniqueness
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is unique due to the presence of a long nonyl chain with a terminal hydroxyl group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. Additionally, the combination of methoxy and hydroxynonyl groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
917775-27-0 |
|---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-(9-hydroxynonoxy)benzoate |
InChI |
InChI=1S/C23H30O5/c1-26-20-13-15-22(16-14-20)28-23(25)19-9-11-21(12-10-19)27-18-8-6-4-2-3-5-7-17-24/h9-16,24H,2-8,17-18H2,1H3 |
InChI-Schlüssel |
STFKJHPOFHFJHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)


![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
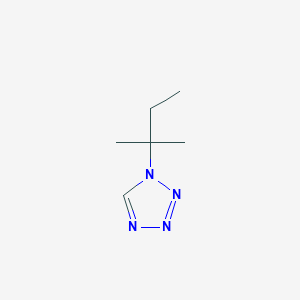
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
